![molecular formula C10H18O3 B14371738 Acetic acid;bicyclo[3.2.1]octan-2-ol CAS No. 92015-56-0](/img/structure/B14371738.png)
Acetic acid;bicyclo[3.2.1]octan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;bicyclo[321]octan-2-ol is a compound that combines the properties of acetic acid and bicyclo[321]octan-2-ol Acetic acid is a simple carboxylic acid known for its role in vinegar, while bicyclo[321]octan-2-ol is a bicyclic alcohol with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[3.2.1]octan-2-ol typically involves the deamination of bicyclo[3.2.1]octan-3-ylamines in acetic acid using nitrous acid or via their N-phenyltriazenes . The reaction conditions often include the use of ethanol as a solvent for solvolysis . The exo-isomers of bicyclo[3.2.1]octan-3-ylamines give mainly unrearranged substitution, some elimination, and very little rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;bicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, ethanol for solvolysis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include substituted bicyclo[3.2.1]octan-2-ol derivatives, ketones, and carboxylic acids .
Aplicaciones Científicas De Investigación
Acetic acid;bicyclo[3.2.1]octan-2-ol has significant potential in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of acetic acid;bicyclo[3.2.1]octan-2-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octan-2-yl-amines: Similar in structure but with different reactivity and applications.
2-Azabicyclo[3.2.1]octane:
Uniqueness
Acetic acid;bicyclo[3.2.1]octan-2-ol is unique due to its combination of acetic acid and bicyclo[3.2.1]octan-2-ol, providing a versatile platform for various chemical transformations and applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .
Propiedades
Número CAS |
92015-56-0 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
acetic acid;bicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h6-9H,1-5H2;1H3,(H,3,4) |
Clave InChI |
QQLLFSWWHKIWQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CC2CC1CCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
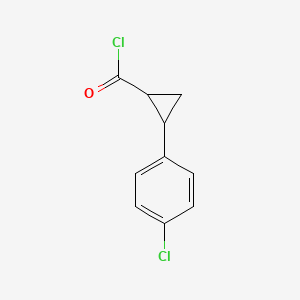
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
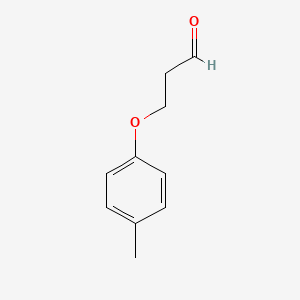
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)
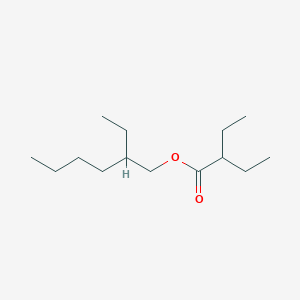
![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)
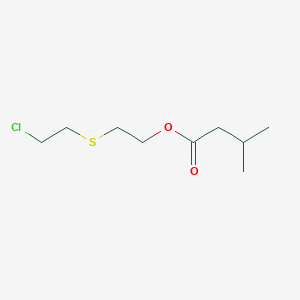
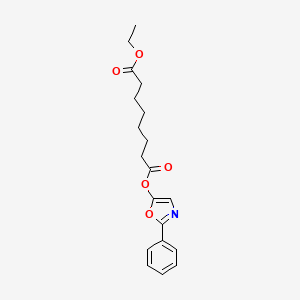
![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
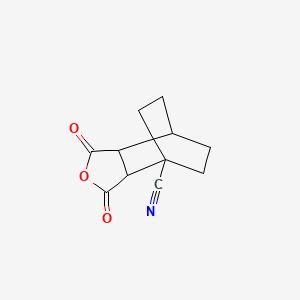
![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
